N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide
Description
N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antimicrobial properties and have been widely used in the pharmaceutical industry
Properties
CAS No. |
62595-78-2 |
|---|---|
Molecular Formula |
C13H18N4O5S |
Molecular Weight |
342.37 g/mol |
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]pentanediamide |
InChI |
InChI=1S/C13H18N4O5S/c1-8(18)16-9-2-4-10(5-3-9)23(21,22)17-11(13(15)20)6-7-12(14)19/h2-5,11,17H,6-7H2,1H3,(H2,14,19)(H2,15,20)(H,16,18) |
InChI Key |
UZGJIBOAYWWISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Acetamidobenzene-1-sulfonyl)glutamamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with glutamic acid derivatives. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of N2-(4-Acetamidobenzene-1-sulfonyl)glutamamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like DMF or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
N~2~-(4-Acetamidobenzene-1-sulfonyl)glutamamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit bacterial growth.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N2-(4-Acetamidobenzene-1-sulfonyl)glutamamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfapyridine: Effective against pneumonia and other bacterial infections.
Sulfathiazole: Used during World War II to treat infections in soldiers.
Sulfacetamide: Commonly used to treat urinary tract infections .
Uniqueness
Its structure allows for targeted interactions with bacterial enzymes, making it a promising candidate for further research and development in the field of antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
